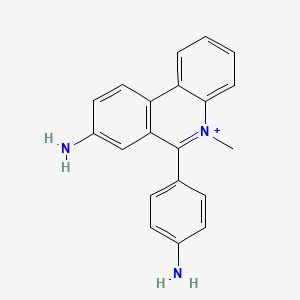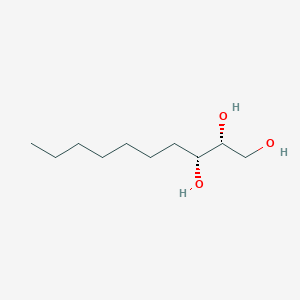![molecular formula C22H36O2 B14455476 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol CAS No. 70434-93-4](/img/structure/B14455476.png)
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol, also known as cannabicyclohexanol, is a synthetic cannabinoid receptor agonist. It was developed by Pfizer in 1979 and is known for its potent effects on the cannabinoid receptors in the brain. This compound is a homologue of CP 47,497 and has been used in various research studies to understand the effects of synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol involves several steps. The starting material is typically a substituted phenol, which undergoes a series of reactions including alkylation, cyclization, and hydroxylation to form the final product. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce new functional groups onto the phenol ring .
Scientific Research Applications
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol has been extensively studied for its effects on the cannabinoid receptors. It has applications in:
Chemistry: Used as a reference compound in the study of synthetic cannabinoids.
Biology: Helps in understanding the interaction of cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Used in the development of new synthetic cannabinoids for research purposes.
Mechanism of Action
The compound exerts its effects by binding to the cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to various physiological effects such as analgesia, euphoria, and altered perception. The molecular targets include the G-protein coupled receptors, which mediate the signal transduction pathways involved in the effects of cannabinoids .
Comparison with Similar Compounds
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol is similar to other synthetic cannabinoids such as CP 47,497 and its analogs. it is unique in its higher potency and longer duration of action. Similar compounds include:
CP 47,497: The parent compound with a slightly different alkyl chain.
HU-210: Another potent synthetic cannabinoid with a different chemical structure.
JWH-018: A widely studied synthetic cannabinoid with different receptor binding affinities.
Properties
CAS No. |
70434-93-4 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19-/m1/s1 |
InChI Key |
HNMJDLVMIUDJNH-IEBWSBKVSA-N |
Isomeric SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@H](C2)O)O |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)





![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)



![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
